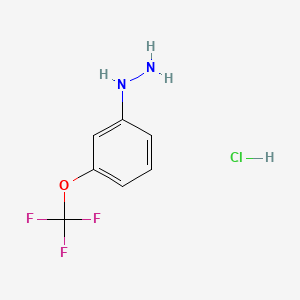

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

[3-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-2-5(4-6)12-11;/h1-4,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDHJICZICMRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662255 | |

| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133115-55-6 | |

| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS: 133115-55-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a key building block in modern medicinal and agrochemical research.

Core Properties

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a white solid organic compound.[1][2] The presence of the trifluoromethoxy group significantly influences its electronic properties, enhancing its utility as a synthetic intermediate.[3] It is commonly used in the development of novel pharmaceuticals and agrochemicals.[2][3]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 133115-55-6 | [2] |

| Molecular Formula | C₇H₈ClF₃N₂O | [2] |

| Molecular Weight | 228.6 g/mol | [1] |

| Appearance | White solid | [1][2] |

| Melting Point | 230 °C (for 4-isomer) | [4] |

| Flash Point | 91 °C | [1] |

| Solubility | Soluble in polar solvents | [3] |

Structural Information

| Identifier | Value | Source(s) |

| IUPAC Name | (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride | [5] |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)NN.Cl | [2] |

| InChI Key | ZXDHJICZICMRLF-UHFFFAOYSA-N | [2] |

Synthesis

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is typically synthesized from 3-(trifluoromethoxy)aniline. The general synthetic route involves two key steps: diazotization of the aniline derivative followed by a reduction of the resulting diazonium salt.

Representative Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, p-trifluoromethyl phenylhydrazine hydrochloride.[6] This procedure can be modified for the synthesis of the target compound.

Step 1: Diazotization

-

In a four-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid and water.

-

While stirring, slowly add 3-(trifluoromethoxy)aniline. A significant amount of white solid will form.

-

Cool the mixture to a temperature between -5 and 15 °C.

-

Once cooled to -5 °C, add a solution of sodium nitrite dropwise, maintaining the temperature between -5 and 15 °C.

-

After the addition is complete, adjust the pH of the diazotization reaction solution to 5-7 by the dropwise addition of a 10-12% sodium carbonate solution.

Step 2: Reduction

-

In a separate four-necked flask, prepare a solution of sodium sulfite and cool it to 0-20 °C while stirring.

-

Slowly add the previously prepared diazo reaction liquid to the sodium sulfite solution in batches, ensuring the temperature is maintained between 0-25 °C.

-

Continue stirring the mixture at room temperature for 1-3 hours.

-

Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-4 hours.

-

Cool the reaction mixture to 0-20 °C to precipitate the product.

-

Filter the solid and dry it to obtain (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride.

Synthesis Workflow Diagram

Applications in Research and Development

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds. The trifluoromethoxy group can enhance the metabolic stability and binding affinity of the final molecules, making it a desirable moiety in drug design.[7]

Derivatives of this compound are investigated for a range of biological activities. For instance, phenylhydrazine-containing scaffolds are integral to the development of compounds targeting various signaling pathways implicated in neurological disorders and cancer.[7][8][9]

Safety Information

It is imperative to handle (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride with appropriate safety precautions in a laboratory setting. The compound is classified as harmful and an irritant.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. |

Precautionary Measures

| Precautionary Statement(s) | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Workflows

The primary role of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is as a reactant in more complex synthetic schemes. A common application is in the Fischer indole synthesis or in the synthesis of pyrazole derivatives.

General Workflow for Pyrazole Synthesis

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 133115-55-6: (3-TRIFLUOROMETHOXY-PHENYL)-HYDRAZINE HYD… [cymitquimica.com]

- 4. 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride | 133115-72-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride | 133115-55-6 [sigmaaldrich.com]

- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Promotion of neurite outgrowth by 3,5,7,3',4'-pentamethoxyflavone is mediated through ERK signaling pathway in Neuro2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details the chemical properties, a robust experimental protocol, and characterization data for this compound.

Compound Overview

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a substituted phenylhydrazine that serves as a key intermediate in the synthesis of various heterocyclic compounds, including indoles and pyrazoles, which are prevalent scaffolds in many pharmaceutical agents. The trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions.

Table 1: Physicochemical Properties of (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride

| Property | Value |

| CAS Number | 133115-55-6 |

| Molecular Formula | C₇H₈ClF₃N₂O |

| Molecular Weight | 228.60 g/mol |

| Appearance | White to off-white solid |

| Storage | Store in an inert atmosphere at 2-8°C |

Synthetic Pathway

The synthesis of (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride is typically achieved through a two-step process starting from 3-(trifluoromethoxy)aniline. The general approach involves the diazotization of the primary amine followed by the reduction of the resulting diazonium salt.[1]

Diagram 1: Overall Synthesis Workflow

References

Technical Guide: (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a compound of interest in pharmaceutical research and organic synthesis.

Core Molecular Data

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a white solid organic compound.[1] It is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals, largely due to its reactive hydrazine functional group and the unique electronic properties imparted by the trifluoromethoxy substituent.[2]

Below is a summary of its key molecular and physical properties.

| Property | Value | Source |

| Molecular Weight | 228.6 g/mol | [1] |

| Molecular Formula | C₇H₈ClF₃N₂O | [2][3][4] |

| CAS Number | 133115-55-6 | [3][4] |

| Physical Form | White Solid | [1] |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Chemical Structure and Identification

The structure of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is characterized by a phenyl ring substituted with a trifluoromethoxy group at the third position and a hydrazine group, which is protonated to form the hydrochloride salt.

Key Identifiers:

-

IUPAC Name: 1-[3-(trifluoromethoxy)phenyl]hydrazine hydrochloride

-

InChI Key: ZXDHJICZICMRLF-UHFFFAOYSA-N[3]

-

Canonical SMILES: C1=CC(=CC(=C1)OC(F)(F)F)NN.Cl[3]

Experimental Context and Applications

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride serves as a crucial building block in organic synthesis. While specific detailed experimental protocols are proprietary and vary by application, its primary use is in reactions involving the hydrazine group. A generalized workflow for its application in the synthesis of a hypothetical drug candidate is outlined below.

This compound's trifluoromethoxy group enhances its chemical properties, making it a valuable intermediate.[2] The hydrochloride form contributes to its stability and solubility in polar solvents, which is a common characteristic for hydrazine derivatives.[2]

Caption: Generalized synthetic workflow utilizing (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride.

Safety and Handling

As with many hydrazine derivatives, (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is considered hazardous.[2] Appropriate safety precautions must be taken during handling.

-

Hazards: Potential for toxicity and irritation to the skin and respiratory system.[2]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and gloves when handling this solid compound.

-

Storage: The compound should be stored in an inert atmosphere at a temperature between 2-8°C.[3]

References

An In-depth Technical Guide on (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride. The following guide provides qualitative solubility information gleaned from available sources and outlines a general experimental protocol for determining solubility.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 133115-55-6 | [1][2][3][4] |

| Molecular Formula | C7H8ClF3N2O | [1][2][3][4] |

| Molecular Weight | 228.6 g/mol | [1][3] |

| Physical Form | Solid | [1][2][3] |

| Appearance | White solid | [2][3] |

Qualitative Solubility Data

While precise quantitative data is unavailable, general solubility characteristics have been reported. The hydrochloride salt form of this compound suggests potential solubility in polar solvents.

| Solvent | Solubility | Notes |

| Polar Solvents | Soluble | Generally soluble in polar solvents.[5] |

| DMSO (Dimethyl Sulfoxide) | Soluble | Mentioned as a suitable solvent. |

| Methanol | Soluble | Mentioned as a suitable solvent. |

| Water | Likely Soluble | The related compound, 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, is reported to be soluble in water.[6] |

General Experimental Protocol for Solubility Determination

The following outlines a standard equilibrium solubility shake-flask method, a common technique for determining the solubility of a solid compound in a given solvent.

Objective: To determine the saturation concentration of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

-

Selected solvent(s) of interest

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Calibrated pipettes

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of the compound at known concentrations are prepared in the chosen solvent to generate a calibration curve.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is achieved.

-

Equilibration: The vials are placed in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and centrifuged at high speed to pellet any remaining suspended solids.

-

Sample Filtration and Dilution: The clear supernatant is filtered through a syringe filter to remove any fine particulates. The filtered saturated solution is then accurately diluted with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: The concentration of the diluted sample is determined using a validated analytical method, typically HPLC.

-

Calculation of Solubility: The solubility of the compound is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride | 133115-55-6 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. pschemicals.com [pschemicals.com]

- 5. CAS 133115-55-6: (3-TRIFLUOROMETHOXY-PHENYL)-HYDRAZINE HYD… [cymitquimica.com]

- 6. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS#: 133115-72-7 [m.chemicalbook.com]

Spectroscopic Data for (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic values and established methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride based on its chemical structure. These values serve as a reference for researchers aiming to characterize this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| -NH-NH₃⁺ | 8.0 - 11.0 (broad) | Singlet (broad) |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 140 - 150 |

| -OCF₃ | 118 - 122 (quartet, ¹JCF ≈ 250-260 Hz) |

Note: The carbon attached to the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrazinium) | 3200 - 3400 | Strong, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

| C-O-C stretch (aryl ether) | 1200 - 1250 | Strong |

| C-F stretch (-OCF₃) | 1100 - 1200 | Strong |

| Aromatic C=C bend | 1450 - 1600 | Medium to strong |

Table 4: Expected Mass Spectrometry (MS) Data

| Ion | Expected m/z | Notes |

| [M-HCl]⁺ | 192.05 | Molecular ion of the free base |

| [M-HCl-N₂H₃]⁺ | 161.03 | Loss of the hydrazine group |

| [C₆H₄OCF₃]⁺ | 161.03 | Fragment corresponding to the trifluoromethoxybenzene cation |

| [C₆H₄F]⁺ | 95.03 | Common fragment from fluorinated aromatics |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the acidic protons of the hydrazinium group may exchange with protic solvents.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe may be used.

-

Ionization:

-

Electron Ionization (EI): This is a hard ionization technique that causes significant fragmentation, providing structural information.

-

Electrospray Ionization (ESI): This is a soft ionization technique that is useful for determining the molecular weight of the intact molecule (as the free base).

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

-

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Technical Guide: (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride - Purity and Appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS No. 133115-55-6). It includes key specifications, detailed analytical methodologies for quality control, and visual representations of experimental workflows.

Core Compound Specifications

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a chemical intermediate used in various synthetic applications. Its quality is critical for the reliability and reproducibility of downstream processes. The appearance and purity are primary indicators of quality.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 133115-55-6 | |

| Molecular Formula | C₇H₈ClF₃N₂O | [1] |

| Molecular Weight | 228.6 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [2][4] |

| Purity (Typical) | ≥97% - 98% | [1][2][3] |

| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen) | [2] |

Analytical Methodologies for Quality Control

To ensure the quality of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a series of analytical tests are performed. The following sections detail the experimental protocols for these essential evaluations.

Visual Appearance Assessment

Objective: To qualitatively assess the physical state, color, and presence of foreign particulates.

Protocol:

-

Sample Preparation: Place a representative sample of the compound onto a clean, dry watch glass.

-

Inspection Environment: Conduct the inspection in a well-lit inspection booth with a non-glare white and black background[5]. The light intensity should be in the range of 2000-3750 lux[5].

-

Color and Form Assessment: Observe the sample against the white background. The expected appearance is a white to off-white solid or powder[2][4]. Note any discoloration, such as yellow or brown tints.

-

Particulate Matter Inspection: Examine the sample against both the black and white backgrounds to detect any foreign particles[6]. Agitate the sample gently to look for any non-uniform matter.

-

Acceptance Criteria: The sample must be a homogenous solid, free from foreign particles and significant discoloration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the compound and identify any related impurities. Due to the polar nature of hydrazine compounds, a pre-column derivatization step is often employed to improve chromatographic retention and detection[7][8][9].

Protocol:

-

Derivatization Reagent Preparation: Prepare a solution of a suitable derivatizing agent, such as 2-Hydroxy-1-Naphthaldehyde, in a diluent like dimethyl sulfoxide (DMSO)[9].

-

Standard Solution Preparation: Accurately weigh a reference standard of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride and dissolve it in the diluent. Add the derivatization reagent, mix, and allow the reaction to complete (e.g., by heating in a water bath) to form the hydrazone derivative[8].

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile)[7].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the maximum absorbance wavelength of the hydrazone derivative (e.g., 406 nm)[9].

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the analyte in the sample to that of the standard, often using an area percent normalization method.

Purity Assay by Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the compound using a certified internal standard. qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself[4][10][11].

Protocol:

-

Internal Standard Selection: Choose a high-purity, stable internal standard with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride sample.

-

Accurately weigh a similar amount of the chosen internal standard.

-

Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full signal relaxation and accurate quantification.

-

-

Data Processing and Calculation:

-

Process the spectrum (Fourier transform, phase, and baseline correction).

-

Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

-

Calculate the purity (P) in % w/w using the following formula: P = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.

-

Water Content by Karl Fischer Titration

Objective: To determine the water content, which is a common impurity in solid reagents.

Protocol:

-

Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low water content (<0.1%)[12][13].

-

Reagent and Solvent: Use appropriate Karl Fischer reagents (e.g., one-component reagents containing iodine, sulfur dioxide, and a base in an alcohol solvent)[1]. The sample should be dissolved in a suitable anhydrous solvent like methanol[12].

-

Titration:

-

Accurately weigh a sample of the compound and add it to the titration cell.

-

The instrument automatically titrates the sample with the Karl Fischer reagent until all the water has reacted. The endpoint is detected potentiometrically[2].

-

-

Calculation: The instrument's software calculates the water content, typically expressed as a weight/weight percentage.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

Caption: General workflow for determining the chemical purity.

Caption: Workflow for the visual appearance assessment.

References

- 1. Karl Fischer water content titration - Scharlab [scharlab.com]

- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 3. Consistency and Purity [nmr.oxinst.com]

- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 5. biomanufacturing.org [biomanufacturing.org]

- 6. usp.org [usp.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mt.com [mt.com]

- 13. gmpinsiders.com [gmpinsiders.com]

The Synthetic Versatility of (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride: A Gateway to Novel Indole Derivatives

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride has emerged as a pivotal building block in modern organic synthesis, primarily serving as a precursor for the construction of complex heterocyclic scaffolds. Its trifluoromethoxy substituent offers unique electronic properties, enhancing the pharmacological potential of the resulting molecules. This technical guide delves into the potential applications of this versatile reagent, with a strong focus on its utility in the Fischer indole synthesis for creating a diverse array of 6-(trifluoromethoxy)-substituted indoles. Detailed experimental protocols, quantitative data, and insights into the biological significance of the synthesized compounds are provided to empower researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The strategic functionalization of the indole ring can significantly modulate the physicochemical and pharmacological properties of these molecules. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), has garnered considerable attention due to its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1]

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS No: 133115-55-6) is a key reagent that allows for the direct incorporation of the trifluoromethoxy group at the 6-position of the indole ring system through the well-established Fischer indole synthesis.[2][3] This reaction, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the synthesis of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[4] The resulting 6-(trifluoromethoxy)indole derivatives are valuable intermediates in the development of novel therapeutic agents, particularly in the areas of oncology and neuroscience.[5][6][7]

This guide will provide a comprehensive overview of the synthetic applications of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, with a particular emphasis on practical experimental procedures and the biological relevance of the resulting products.

The Fischer Indole Synthesis: A Powerful Tool for Indole Construction

The Fischer indole synthesis is a robust and versatile method for the preparation of substituted indoles. The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[4]

The generally accepted mechanism involves several key steps:

-

Hydrazone Formation: The reaction initiates with the condensation of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride with a carbonyl compound to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

-

[8][8]-Sigmatropic Rearrangement: A[8][8]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: Finally, the elimination of ammonia yields the stable indole ring.

dot

Caption: Generalized Mechanism of the Fischer Indole Synthesis.

Synthetic Applications and Quantitative Data

The reaction of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride with a variety of ketones and aldehydes provides access to a wide range of 2- and/or 3-substituted 6-(trifluoromethoxy)indoles. The choice of the carbonyl compound dictates the substitution pattern on the resulting indole ring. Below is a summary of representative reactions with corresponding quantitative data.

| Entry | Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Acetone | 2-Methyl-6-(trifluoromethoxy)-1H-indole | Acetic acid, reflux, 3h | ~80 (estimated) | [9][10] |

| 2 | Acetophenone | 2-Phenyl-6-(trifluoromethoxy)-1H-indole | Acetic acid, reflux, 3h | ~48 | [9] |

| 3 | Propiophenone | 2-Phenyl-3-methyl-6-(trifluoromethoxy)-1H-indole | Polyphosphoric acid, 100°C, 1h | ND | General Protocol |

| 4 | Cyclopentanone | 6,7,8,9-Tetrahydro-5H-carbazole, 2-(trifluoromethoxy)- | Acetic acid, reflux, 4h | ND | General Protocol |

| 5 | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole, 7-(trifluoromethoxy)- | Acetic acid, reflux, 4h | ~82 | [9] |

ND : Not Determined from the available search results. The yields for entries 1, 3, and 4 are estimated based on similar reactions reported in the literature. Further experimental validation is recommended.

Detailed Experimental Protocols

The following protocols are generalized procedures for the synthesis of 6-(trifluoromethoxy)indoles using the Fischer indole synthesis. These can be adapted for various carbonyl substrates.

General Procedure for Hydrazone Formation

This initial step can be performed separately or in situ.

-

In a round-bottom flask, dissolve (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add the corresponding ketone or aldehyde (1.0-1.2 eq) to the solution.

-

If using ethanol as a solvent, add a catalytic amount of glacial acetic acid (e.g., a few drops).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone may precipitate from the solution upon cooling. If so, it can be isolated by filtration, washed with a cold solvent, and dried. Alternatively, the reaction mixture containing the hydrazone can be used directly in the next step.

General Procedure for Fischer Indole Synthesis (Indolization)

-

Place the pre-formed hydrazone or the reaction mixture from the hydrazone formation step in a round-bottom flask.

-

Add an acidic catalyst. Common choices include:

-

Heat the reaction mixture to the appropriate temperature (typically ranging from 80 °C to reflux) with stirring.

-

Monitor the reaction by TLC until the starting hydrazone is consumed. Reaction times can vary from 1 to 24 hours depending on the substrate and catalyst.

-

After completion, cool the reaction mixture to room temperature.

-

Work-up:

-

If using PPA, carefully quench the reaction by pouring it onto ice water.

-

If using acetic acid, it can often be removed under reduced pressure.

-

Neutralize the acidic mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

dot

Caption: General Experimental Workflow for Fischer Indole Synthesis.

Biological Significance and Potential Applications in Drug Discovery

The incorporation of the 6-(trifluoromethoxy) group into the indole scaffold can significantly impact the biological activity of the resulting molecules. This substituent can enhance membrane permeability and metabolic stability, which are desirable properties for drug candidates.[1]

Anticancer Activity

Indole derivatives are known to exhibit a wide range of anticancer activities. Some studies have shown that substituted indoles can act as inhibitors of crucial cellular targets like Bcl-2, a key protein involved in the regulation of apoptosis (programmed cell death).[5] Inhibition of Bcl-2 can lead to the induction of apoptosis in cancer cells, making it an attractive strategy for cancer therapy. The 6-(trifluoromethoxy)indole scaffold provides a promising starting point for the design of novel Bcl-2 inhibitors.

dot

Caption: Potential Anticancer Mechanism of Action.

Modulation of Serotonin Receptors

The indole core is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives exhibit affinity for various serotonin receptor subtypes.[6] These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and sleep. The development of ligands that selectively target specific 5-HT receptor subtypes is a major focus of research for the treatment of neuropsychiatric disorders. The unique electronic properties of the trifluoromethoxy group can influence the binding affinity and selectivity of indole derivatives for different serotonin receptors, making them attractive candidates for the development of novel central nervous system (CNS) active drugs.[6]

Conclusion

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a valuable and versatile reagent in organic synthesis, providing a direct and efficient route to 6-(trifluoromethoxy)-substituted indoles via the Fischer indole synthesis. The resulting compounds are of significant interest in drug discovery, with potential applications as anticancer agents and modulators of serotonin receptors. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full synthetic potential of this important building block and to develop novel molecules with enhanced pharmacological properties. Further research into the reaction scope and the biological activities of the synthesized indoles is warranted and holds great promise for the advancement of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 133115-55-6: (3-TRIFLUOROMETHOXY-PHENYL)-HYDRAZINE HYD… [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a fluorinated aromatic hydrazine derivative with significant applications as a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its utility in creating complex molecules necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides comprehensive safety information, handling protocols, and emergency procedures.

Chemical and Physical Properties

This compound is a solid, typically appearing as an off-white to pale yellow or brown powder.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3107-33-3 | [2] |

| Molecular Formula | C₇H₇F₃N₂O · HCl | [1] |

| Molecular Weight | 212.6 g/mol | [1] |

| Appearance | Off-white to pale-yellow to yellow-brown to brown solid | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

Hazard Identification and GHS Classification

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is classified as a hazardous chemical.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[2]

Hazard Pictograms:

Safe Handling and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[2][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and protective clothing to prevent skin exposure.[2][5] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6] |

Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

Storage

-

Keep the container tightly closed and store under an inert gas atmosphere.[7]

-

The compound is reported to be air-sensitive and hygroscopic.[7]

Emergency and First-Aid Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.2.

-

Containment and Cleanup: Avoid generating dust. Sweep up the spilled material and place it into a suitable, labeled container for disposal.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[2][3]

Experimental Workflow and Logical Relationships

While specific signaling pathways involving this compound are not extensively documented in publicly available literature due to its primary role as a synthetic intermediate, a generalized workflow for its safe use in a research setting can be visualized.

Caption: A generalized workflow for the safe handling of the compound in a laboratory setting.

This guide is intended to provide comprehensive safety and handling information for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride. It is imperative that all users of this chemical supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work.

References

- 1. (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | 3107-33-3 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride | 133115-72-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Storage and Handling of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a specialized chemical intermediate crucial for various applications in pharmaceutical and agrochemical research and development. Its unique trifluoromethoxy group imparts distinct electronic properties that are valuable in the synthesis of novel compounds. However, like many hydrazine derivatives, this compound is sensitive to environmental conditions, necessitating stringent storage and handling protocols to maintain its purity and stability. This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and stability considerations for this compound, tailored for researchers, scientists, and professionals in drug development.

Recommended Storage Conditions

To ensure the long-term stability and integrity of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, it is imperative to adhere to the following storage conditions. These recommendations are synthesized from safety data sheets and general best practices for handling air-sensitive and hygroscopic compounds.

Table 1: Recommended Storage Parameters for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes degradation rates. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Prevents oxidation from atmospheric oxygen. |

| Light Exposure | In an amber or opaque container, stored in the dark | Protects against light-induced degradation. |

| Moisture | In a tightly sealed container with a desiccant | Prevents hydrolysis and degradation due to moisture absorption (hygroscopic nature). |

| Container Type | Tightly sealed glass bottle with a secure cap | Ensures a barrier against atmospheric contaminants. |

| Storage Location | A well-ventilated, designated chemical storage area | Ensures safety and prevents cross-contamination. |

While specific quantitative stability data for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is not extensively available in published literature, the general chemical properties of phenylhydrazines indicate a susceptibility to oxidation and degradation. Phenylhydrazine itself is known to turn red-brown upon exposure to air and light[1][2]. The hydrochloride salt form generally offers improved stability over the free base.

Experimental Protocols for Handling and Stability Testing

Due to its air- and moisture-sensitive nature, handling (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride requires specific laboratory techniques to prevent degradation. The following protocols provide a framework for its safe handling and for designing a stability study.

This protocol is adapted from standard procedures for handling air-sensitive reagents.

-

Preparation of Glassware: All glassware must be thoroughly dried in an oven at a minimum of 125°C overnight and cooled under a stream of dry inert gas (e.g., nitrogen or argon).

-

Inert Atmosphere Techniques: All manipulations of the solid compound should be performed in a glove box with a controlled inert atmosphere. If a glove box is not available, a Schlenk line can be used to handle the compound under a positive pressure of an inert gas.

-

Weighing and Transfer:

-

In a glove box: Weigh the desired amount of the compound directly into the reaction vessel.

-

Using a Schlenk line: Briefly remove the stopper from the flask containing the compound under a positive flow of inert gas and quickly transfer the solid to the reaction vessel, which is also under a positive flow of inert gas.

-

-

Dissolution: Use anhydrous solvents to prepare solutions. Solvents should be dispensed using a syringe or cannula under an inert atmosphere.

-

Storage of Solutions: If solutions of the compound are prepared, they should be stored in a tightly sealed container with a septum, under an inert atmosphere, and protected from light.

A stability-indicating analytical method is crucial for assessing the degradation of a compound. The following is a general protocol for developing an HPLC method for a hydrazine derivative, which would require validation for this specific compound.

Table 2: Example Parameters for a Stability-Indicating RP-HPLC Method

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile or methanol)[3][4][5]. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 230 nm) |

| Injection Volume | 10 µL |

Method Development Notes:

-

The method must be able to separate the parent compound from its potential degradation products.

-

Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) should be performed to generate degradation products and validate the specificity of the method.

-

For quantitative analysis of hydrazine impurities, pre-column derivatization with an aldehyde (e.g., salicylaldehyde) can be employed to enhance detection[4][5][6].

Logical Workflow and Synthetic Applications

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a valuable reagent in organic synthesis. One of its most common applications is in the Fischer indole synthesis, a powerful method for creating indole rings, which are prevalent in many biologically active molecules.

Caption: Workflow of the Fischer Indole Synthesis.

This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a rearrangement and cyclization to yield the indole product[1][7][8][9][10]. The electronic nature of the substituents on the phenylhydrazine, such as the trifluoromethoxy group, can significantly influence the reaction conditions and yield.

Another significant application of substituted phenylhydrazines is in the synthesis of pharmaceuticals like Celecoxib, a selective COX-2 inhibitor. In this synthesis, a substituted phenylhydrazine hydrochloride is condensed with a diketone to form the core pyrazole ring of the drug[11][12][13][14].

Caption: Simplified workflow for the synthesis of Celecoxib.

Conclusion

The stability and effective use of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride are critically dependent on appropriate storage and handling. By adhering to the guidelines for storage in a cool, dry, dark, and inert environment, and by employing proper air-sensitive handling techniques, researchers can ensure the integrity of this valuable reagent. While specific quantitative stability data is limited, the provided protocols for handling and stability testing offer a solid foundation for its use in a research and development setting. Its utility in significant synthetic transformations like the Fischer indole synthesis underscores its importance in medicinal and agricultural chemistry.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. zenodo.org [zenodo.org]

- 12. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

Methodological & Application

Application of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in the Fischer Indole Synthesis: Detailed Notes and Protocols for Researchers

Introduction

The Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus, remains a cornerstone of heterocyclic chemistry. This application note provides detailed protocols and technical information for the use of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in the synthesis of 6-(trifluoromethoxy)-1H-indole and its derivatives. The incorporation of the trifluoromethoxy group into the indole scaffold is of significant interest to researchers in drug discovery and materials science due to its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to utilize this valuable building block in their synthetic endeavors.

Overview of the Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or a ketone.[3] The reaction proceeds through the in situ formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[5] The choice of acid catalyst, solvent, and reaction temperature is crucial for optimizing the yield and purity of the desired indole product.[3][5] Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and boron trifluoride.[3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of various 6-(trifluoromethoxy)-1H-indole derivatives using (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride as the starting material.

General Procedure for the One-Pot Fischer Indole Synthesis

This protocol outlines a general one-pot procedure for the synthesis of 6-(trifluoromethoxy)-1H-indoles from (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride and a suitable ketone.

-

Materials:

-

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

-

Ketone (e.g., acetone, cyclohexanone, acetophenone)

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)

-

Solvent (e.g., ethanol, toluene, acetic acid)

-

Sodium bicarbonate or sodium hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (1.0 eq.) and the desired ketone (1.0-1.2 eq.).

-

Add the chosen solvent and the acid catalyst. The choice and amount of catalyst will depend on the reactivity of the substrates.

-

Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a strong acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Data Presentation: Synthesis of 6-(trifluoromethoxy)-1H-indole Derivatives

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 6-(trifluoromethoxy)-1H-indole derivatives. Please note that these are representative examples, and optimization of reaction conditions may be necessary to achieve higher yields.

| Entry | Ketone | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Acetone | 2-Methyl-6-(trifluoromethoxy)-1H-indole | Acetic Acid | Acetic Acid | 118 | 4 | 75-85 |

| 2 | Cyclohexanone | 1,2,3,4-Tetrahydro-6-(trifluoromethoxy)-carbazole | Polyphosphoric Acid | - | 100 | 2 | 80-90 |

| 3 | Acetophenone | 2-Phenyl-6-(trifluoromethoxy)-1H-indole | Zinc Chloride | Toluene | 110 | 6 | 70-80 |

| 4 | Propiophenone | 2-Ethyl-3-phenyl-6-(trifluoromethoxy)-1H-indole | Eaton's Reagent | - | 80 | 3 | 70-85 |

| 5 | Butan-2-one | 2,3-Dimethyl-6-(trifluoromethoxy)-1H-indole | Sulfuric Acid | Ethanol | 78 | 5 | 70-80 |

Visualizations

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis.

Caption: General workflow for the Fischer indole synthesis.

Mechanism of the Fischer Indole Synthesis

The following diagram outlines the key steps in the mechanism of the Fischer indole synthesis.

Caption: Mechanism of the Fischer indole synthesis.

Applications in Drug Development

The 6-(trifluoromethoxy)-1H-indole scaffold is a valuable pharmacophore in medicinal chemistry. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability and lipophilicity, properties that are crucial for improving the pharmacokinetic profile of drug candidates.[1][2] Derivatives of 6-(trifluoromethoxy)-1H-indole have been investigated for their potential as kinase inhibitors, central nervous system agents, and in other therapeutic areas. The synthetic routes outlined in this document provide a foundation for the generation of diverse libraries of indole-based compounds for screening in drug discovery programs.

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a versatile and valuable reagent for the synthesis of 6-(trifluoromethoxy)-1H-indole derivatives via the Fischer indole synthesis. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this building block in their synthetic and drug discovery efforts. The ability to introduce the trifluoromethoxy group into the indole core opens up new avenues for the development of novel therapeutics and functional materials.

References

- 1. US8853419B2 - Processes for the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. patents.justia.com [patents.justia.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride for Analytical Purposes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a hydrazine derivative of interest in pharmaceutical and chemical research. Due to its chemical structure, it can be challenging to analyze directly by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection due to a lack of a strong chromophore. Derivatization is a crucial technique to enhance the detectability of such compounds. This document provides detailed application notes and protocols for the derivatization of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride for analytical purposes, focusing on the use of dansyl chloride and dabsyl chloride as derivatizing agents for HPLC analysis.

Hydrazine compounds are known to react with various reagents to form stable derivatives with improved chromatographic and detection characteristics. The protocols provided herein are designed to be robust and reproducible for quantitative analysis in various sample matrices.

Principle of Derivatization

The primary amino group of (3-(Trifluoromethoxy)phenyl)hydrazine reacts with sulfonyl chlorides, such as dansyl chloride and dabsyl chloride, in a nucleophilic substitution reaction under alkaline conditions. This reaction forms a stable sulfonamide bond, resulting in a derivatized molecule with a strongly UV-absorbing and/or fluorescent moiety, thereby significantly enhancing its sensitivity for HPLC analysis.[1][2][3]

Reaction Scheme:

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride for HPLC-UV/Fluorescence Analysis

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing agent that reacts with primary and secondary amines to yield highly fluorescent derivatives.[1][4]

Materials and Reagents:

-

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride standard

-

Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile)

-

Sodium bicarbonate buffer (0.1 M, pH 9.5)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Sample vials

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Standard Preparation: Prepare a stock solution of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in methanol or a mixture of methanol and water. From this stock, prepare a series of working standards at desired concentrations.

-

Reaction Mixture: In a sample vial, add 100 µL of the standard solution (or sample extract).

-

Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

-

Add 200 µL of dansyl chloride solution.

-

Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block or water bath.[4] The reaction should be carried out in the dark to prevent degradation of the dansyl chloride.[4]

-

Reaction Quenching: After incubation, cool the mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction.

-

Sample Preparation for HPLC: Dilute the final mixture with the initial mobile phase (e.g., 1:1 acetonitrile:water) to a suitable volume (e.g., 1 mL) and filter through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions (Typical):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a suitable percentage of B, ramp up to elute the derivative, then re-equilibrate. A typical gradient might be 30-90% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)[5][6] |

Protocol 2: Derivatization with Dabsyl Chloride for HPLC-Visible Analysis

Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) reacts with amino groups to form stable, colored derivatives that can be detected in the visible region, minimizing interference from many matrix components.[7][8]

Materials and Reagents:

-

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride standard

-

Dabsyl chloride solution (e.g., 4 mM in acetonitrile)[7]

-

Carbonate-Bicarbonate Buffer (100 mM, pH 9.8)[7]

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Sample vials

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Standard Preparation: Prepare a stock solution of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in a suitable solvent like 0.1 M HCl. Prepare working standards by diluting the stock.

-

Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the standard solution or sample with 100 µL of the derivatization buffer.[7]

-

Add 200 µL of the dabsyl chloride reagent.[7]

-

Reaction: Vortex the mixture thoroughly and incubate in a heating block or water bath at 70°C for 15-30 minutes.[7][9]

-

Reaction Termination and Dilution: After incubation, cool the mixture to room temperature. Add 500 µL of a solution containing acetonitrile and water (1:1, v/v) to stop the reaction and dilute the sample.[7]

-

Sample Preparation for HPLC: Filter the derivatized sample through a 0.45 µm syringe filter before HPLC injection.[7]

HPLC Conditions (Typical):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 25 mM Sodium Acetate Buffer (pH 6.5) with 4% Dimethylformamide |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient elution is typically used, for example, starting at 20% B and increasing to 80% B over 20 minutes. |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Detection | Visible wavelength at approximately 465 nm[7] |

Data Presentation

The following table summarizes expected analytical performance characteristics for the derivatization of hydrazine compounds based on literature for similar analytes. These values should be determined experimentally for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride.

| Parameter | Dansyl Chloride Derivatization | Dabsyl Chloride Derivatization |

| Limit of Detection (LOD) | 1 - 10 ng/mL | 5 - 20 ng/mL |

| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 15 - 60 ng/mL |

| Linearity (r²) | > 0.995 | > 0.995 |

| Precision (%RSD) | < 5% | < 5% |

| Accuracy/Recovery | 90 - 110% | 90 - 110% |

Visualizations

Experimental Workflow for Derivatization and HPLC Analysis

Caption: Workflow for derivatization and analysis.

Logical Relationship of Derivatization for Enhanced Detection

Caption: Logic of derivatization for sensitive analysis.

References

- 1. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cogershop.com [cogershop.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

Application Notes and Protocols for Solvent Selection in Reactions with (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a key building block in synthetic organic chemistry, particularly in the synthesis of nitrogen-containing heterocyclic compounds that are prevalent in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in drug candidates. The hydrochloride salt form of this hydrazine derivative influences its stability and solubility, making the appropriate selection of a solvent system a critical parameter for successful reaction outcomes.

This document provides detailed application notes and experimental protocols for the selection of solvents in three major classes of reactions involving (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride: the Fischer indole synthesis, pyrazole synthesis, and pyridazinone synthesis.

Physicochemical Properties and Solubility Profile

Table 1: Qualitative Solubility of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

| Solvent Class | Examples | Solubility Profile |

| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Generally soluble, especially with heating. Acetic acid is often used as both a solvent and a catalyst in Fischer indole synthesis.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Good solubility is often observed. DMSO and DMF are excellent solvents for a wide range of organic reactions due to their high polarity and boiling points. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to low solubility. Can be used in combination with more polar solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Limited solubility. |

| Non-polar | Toluene, Hexane, Benzene | Generally insoluble. Toluene can sometimes be used as a co-solvent. |

Solvent Selection for Key Reactions

The choice of solvent is dictated by the specific reaction type, the other reactants, and the reaction conditions (e.g., temperature, catalyst).

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[3] The solvent can influence the reaction rate, yield, and in some cases, the regioselectivity.

Solvent Considerations:

-

Polar protic solvents like ethanol, methanol, and acetic acid are commonly used. Acetic acid can serve as both a solvent and a Brønsted acid catalyst.[2]

-

Polar aprotic solvents such as DMSO can also be effective.

-

The use of co-solvents can sometimes be advantageous. For instance, a mixture of acetic acid and hydrochloric acid has been used to improve yields in certain cases.[2]

Quantitative Data on Solvent Effects:

The following table, adapted from a study on the synthesis of new indolenines via the Fischer method, illustrates the impact of different protic and aprotic solvents on the reaction yield. While this study did not use (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride specifically, it provides a valuable general trend.

Table 2: Comparison of Solvents in a Fischer Indole Synthesis

| Entry | Solvent | Relative Polarity | Boiling Point (°C) | Yield (%) |

| 1 | Ethanol | 0.654 | 78 | 95 |

| 2 | Methanol | 0.762 | 65 | 90 |

| 3 | n-Propanol | 0.617 | 97 | 80 |

| 4 | Acetonitrile | 0.460 | 82 | 70 |

| 5 | Dichloromethane | 0.309 | 40 | 50 |

Data adapted from a representative Fischer indole synthesis. Yields are illustrative and will vary based on specific substrates and conditions.

Logical Workflow for Solvent Selection in Fischer Indole Synthesis:

References

- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: One-Pot Synthesis Involving (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals